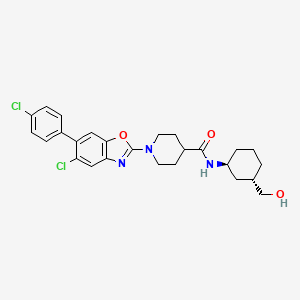
PF-4693627
描述
PF-4693627 is an orally bioavailable inhibitor of microsomal prostaglandin E (PGE) synthase-1 (mPGES-1; IC50 = 3 nM). It is selective for mPGES-1 over PGDS, TXAS, and 5-LO in HWB-1483 cells, which have IC50 values greater than 50 μM, as well as COX-2 in fetal fibroblasts (IC50 = >10 μM). This compound inhibits LPS-stimulated synthesis of PGE2 in human whole blood (IC50 = 109 nM). In vivo, this compound (10 mg/kg) inhibits PGE2 production in a guinea pig model of carrageenan-induced air pouch inflammation.
This compound is a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation.
科学研究应用
微粒体前列腺素E合酶-1 (mPGES-1) 的抑制
PF-4693627 是一种口服生物利用度高的微粒体前列腺素E (PGE) 合酶-1 (mPGES-1; IC 50 = 3 nM) 抑制剂 {svg_1} {svg_2}. 它对 mPGES-1 的选择性高于 HWB-1483 细胞中的 PGDS、TXAS 和 5-LO,这些细胞的 IC 50 值大于 50 μM {svg_3} {svg_4}.
对 COX-2 的选择性
This compound 对 mPGES-1 的选择性也高于胎儿成纤维细胞中的 COX-2 (IC 50 = >10 μM) {svg_5} {svg_6}. 这种选择性使其成为炎症和疼痛管理研究的潜在候选药物。
PGE2 合成的抑制
This compound 抑制人全血中 LPS 刺激的 PGE2 合成 (IC50 = 109 nM) {svg_7} {svg_8}. 这种特性可能有助于研究 PGE2 在各种生理和病理过程中的作用。
体内 PGE2 产生的抑制
在体内,this compound (10 mg/kg) 抑制豚鼠角叉菜胶诱导的气囊炎症模型中的 PGE2 产生 {svg_9} {svg_10}. 这表明它在炎症的临床前研究中具有潜在用途。
炎症的潜在治疗方法
鉴于其特性,this compound 正在被研究作为炎症的潜在治疗方法 {svg_11}. 它能够抑制 mPGES-1,这是 PGE2 (一种促炎介质) 产生的关键酶,使其成为该应用的有希望的候选药物。
脂类生物化学研究
This compound 也用于脂类生物化学研究,特别是对环氧合酶途径的研究 {svg_12}. 它能够抑制该途径中的关键酶,可以为深入了解脂类在健康和疾病中的作用提供宝贵的见解。
作用机制
- By inhibiting mPGES-1, PF-4693627 reduces the production of PGE2, which is associated with inflammation caused by conditions like osteoarthritis (OA) and rheumatoid arthritis (RA) .
- The compound achieves this by disrupting the catalytic function of mPGES-1, which normally converts PGH2 to PGE2 .
- By inhibiting mPGES-1, this compound disrupts this pathway, resulting in decreased PGE2 levels and dampened inflammatory responses .
- At the molecular and cellular levels, this translates to less activation of inflammatory pathways and reduced pain and swelling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
属性
IUPAC Name |
1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNPVKDQXLYHO-JXFKEZNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PF-4693627?
A1: this compound acts as a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). [] While the provided abstract doesn't delve into the specific interactions, inhibiting mPGES-1 is known to disrupt the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This suggests that this compound likely exerts its anti-inflammatory effects by reducing PGE2 levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



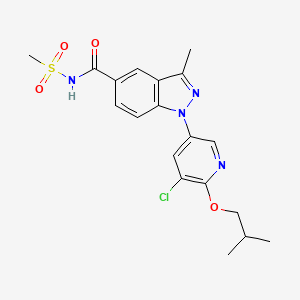

![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)
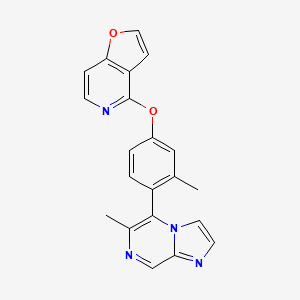
![{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone](/img/structure/B609964.png)
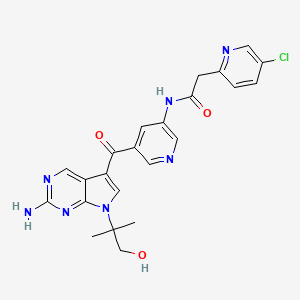
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)
![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)
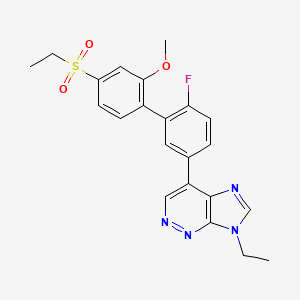
![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)